Lipophilicity Contribution of the 5-Methyl Substituent
The target compound (CAS 425616-95-1) exhibits a calculated logP of 0.94262, which is 0.30842 log units higher than the closest structural analog Methyl N-(2-methoxyphenyl)-N-(methylsulfonyl)glycinate (CAS 431923-28-3, logP = 0.6342), which differs only by the absence of the 5-methyl group on the phenyl ring . This logP increment is attributable solely to the hydrophobic contribution of the single 5-methyl substituent. Compared to the 3,4-dimethylphenyl analog (CAS 425415-00-5, logP = 1.24244), the target compound is 0.29982 log units less lipophilic, and relative to the 3-chloro-4-methylphenyl analog (CAS 363178-68-1, logP = 1.58742), it is 0.64480 log units lower . These quantitative differences place the target compound in a distinct intermediate lipophilicity band.
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 0.94262 (C12H17NO5S, MW 287.33) |
| Comparator Or Baseline | CAS 431923-28-3: logP = 0.6342; CAS 425415-00-5: logP = 1.24244; CAS 363178-68-1: logP = 1.58742 |
| Quantified Difference | +0.31 vs. 2-methoxyphenyl analog; −0.30 vs. 3,4-dimethylphenyl analog; −0.64 vs. 3-chloro-4-methylphenyl analog |
| Conditions | Computed logP values from vendor technical datasheets (Leyan) using a consistent in silico calculation method applied across all compared compounds |
Why This Matters
A logP difference of 0.3–0.6 units can meaningfully shift aqueous solubility and membrane partitioning in biological assays, making the target compound the preferred choice when an intermediate lipophilicity profile is required within a glycinate ester SAR series.
